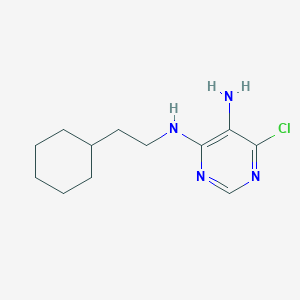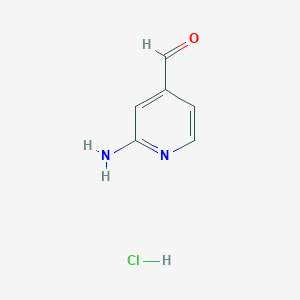![molecular formula C8H16N2O3S B12099562 3-[(2-Amino-4-methylsulfanylbutanoyl)amino]propanoic acid](/img/structure/B12099562.png)
3-[(2-Amino-4-methylsulfanylbutanoyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Met-beta-Ala typically involves the coupling of L-methionine and β-alanine. One common method is the use of peptide coupling reagents such as carbodiimides (e.g., EDCI) in the presence of a base like N-methylmorpholine (NMM). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of β-alanine, a precursor for Met-beta-Ala, can be achieved through biotechnological methods. For instance, the co-expression of different subtypes of L-aspartate-α-decarboxylase (ADC) in microorganisms like Escherichia coli has been shown to produce high yields of β-alanine . This method is environmentally friendly and efficient, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Met-beta-Ala can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine residue can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can convert oxidized forms of methionine back to methionine.
Substitution: The amino group in β-alanine can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides can react with the amino group in β-alanine under basic conditions.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Methionine.
Substitution: Various substituted β-alanine derivatives.
Applications De Recherche Scientifique
Met-beta-Ala has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound in studying peptide bond formation.
Biology: Studied for its role in metabolic pathways and as a substrate for enzyme reactions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and muscle endurance enhancement.
Industry: Used in the production of pharmaceuticals, food additives, and cosmetics.
Mécanisme D'action
The mechanism of action of Met-beta-Ala involves its interaction with various molecular targets and pathways. For instance, β-alanine is known to act as a neurotransmitter and can replace gamma-aminobutyric acid (GABA) in neuronal uptake and receptor sensitivity . This interaction can influence various physiological processes, including muscle function and antioxidant defense.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-alanyl-β-alanine: Another dipeptide with similar structural features.
L-methionyl-glycine: A dipeptide formed from L-methionine and glycine.
L-methionyl-serine: A dipeptide formed from L-methionine and serine.
Uniqueness
Met-beta-Ala is unique due to the presence of both L-methionine and β-alanine residues, which confer distinct chemical and biological properties. The sulfur atom in methionine allows for specific oxidation-reduction reactions, while the β-alanine residue provides flexibility in peptide bond formation and substitution reactions .
Propriétés
Formule moléculaire |
C8H16N2O3S |
|---|---|
Poids moléculaire |
220.29 g/mol |
Nom IUPAC |
3-[(2-amino-4-methylsulfanylbutanoyl)amino]propanoic acid |
InChI |
InChI=1S/C8H16N2O3S/c1-14-5-3-6(9)8(13)10-4-2-7(11)12/h6H,2-5,9H2,1H3,(H,10,13)(H,11,12) |
Clé InChI |
ANKIAKMHIAGBNN-UHFFFAOYSA-N |
SMILES canonique |
CSCCC(C(=O)NCCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]phenyl]propanoic acid](/img/structure/B12099515.png)
![4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid](/img/structure/B12099520.png)






![[2-(Diethylamino)ethyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B12099561.png)
